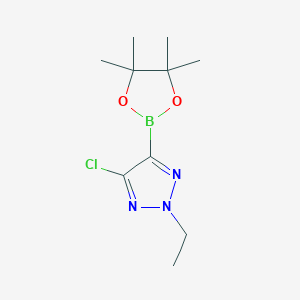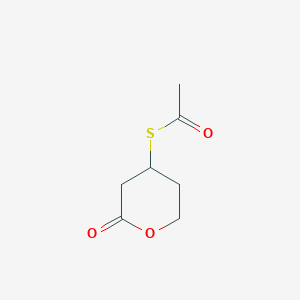![molecular formula C13H15N3O4 B13515091 7-((tert-Butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13515091.png)
7-((tert-Butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-{[(tert-butoxy)carbonyl]amino}imidazo[1,2-a]pyridine-2-carboxylic acid is a compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural properties. The imidazo[1,2-a]pyridine scaffold is a fused bicyclic heterocycle that has been recognized for its potential in drug discovery, particularly in the development of anti-tuberculosis agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(tert-butoxy)carbonyl]amino}imidazo[1,2-a]pyridine-2-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These methods allow for the direct functionalization of the imidazo[1,2-a]pyridine scaffold, making it a versatile approach for the synthesis of various derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-{[(tert-butoxy)carbonyl]amino}imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
7-{[(tert-butoxy)carbonyl]amino}imidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 7-{[(tert-butoxy)carbonyl]amino}imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In the context of its anti-tuberculosis activity, the compound is believed to inhibit key enzymes involved in the biosynthesis of essential bacterial components, leading to the disruption of bacterial cell function and ultimately cell death . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine-2-carboxamide derivatives: These compounds share a similar scaffold and have been studied for their anti-tuberculosis activity.
Imidazole-containing compounds: These compounds also possess a fused bicyclic heterocycle and are known for their wide range of biological activities.
Uniqueness
7-{[(tert-butoxy)carbonyl]amino}imidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the tert-butoxycarbonyl group enhances its stability and solubility, making it a valuable compound for various applications in medicinal chemistry and drug discovery .
Eigenschaften
Molekularformel |
C13H15N3O4 |
|---|---|
Molekulargewicht |
277.28 g/mol |
IUPAC-Name |
7-[(2-methylpropan-2-yl)oxycarbonylamino]imidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H15N3O4/c1-13(2,3)20-12(19)14-8-4-5-16-7-9(11(17)18)15-10(16)6-8/h4-7H,1-3H3,(H,14,19)(H,17,18) |
InChI-Schlüssel |
JFLCEVDEXZPFAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC2=NC(=CN2C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylicacid](/img/structure/B13515013.png)


![(1R,5S,7r)-7-amino-3-thiabicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B13515033.png)



![2-[2-(3,3,3-trifluoro-2-hydroxypropyl)-2H-1,2,3,4-tetrazol-5-yl]aceticacid](/img/structure/B13515066.png)





